molecular formula C8H18N2O2 B13189765 (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol

(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol

Cat. No.: B13189765
M. Wt: 174.24 g/mol
InChI Key: AVECTTXZSDGQLY-YUMQZZPRSA-N
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Description

(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol (CAS 2059910-73-3) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate, or building block, in the development of novel small-molecule therapeutics. Its specific stereochemistry is essential for its biological activity and interaction with target proteins. A primary research application for this compound is its role as a key intermediate in the synthesis of potent NSD2 (Nuclear Receptor-Binding SET Domain Protein 2) inhibitors . NSD2 is a histone methyltransferase, and its dysregulation is implicated in various cancers, making it a promising target for anti-cancer agents . Compounds derived from this piperidine scaffold are being investigated for the treatment of multiple cancer types, including multiple myeloma, leukemia, and lymphomas . The structure of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol, with its hydrogen-bond-donating hydroxyl group and hydrogen-bond-accepting amino and ether groups, makes it a versatile fragment for constructing molecules with high affinity for enzymatic targets. Piperidine derivatives are widely explored for their potential to interact with central nervous system targets and various transporters . The molecular formula is C8H18N2O2 and it has a molecular weight of 174.24 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(3S,4S)-3-(2-methoxyethylamino)piperidin-4-ol

InChI

InChI=1S/C8H18N2O2/c1-12-5-4-10-7-6-9-3-2-8(7)11/h7-11H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

AVECTTXZSDGQLY-YUMQZZPRSA-N

Isomeric SMILES

COCCN[C@H]1CNCC[C@@H]1O

Canonical SMILES

COCCNC1CNCCC1O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

The stereochemistry at positions 3 and 4 is crucial for the biological activity of the compound. The stereoselective synthesis generally begins with the preparation of trans-(3S)-amino-piperidines, which serve as key intermediates. Two primary approaches are employed:

  • Asymmetric Ring-Closing Metathesis (RCM):
    As demonstrated by research on alkyl- and aryl-piperidines, ring-closing metathesis reactions using chiral catalysts or chiral starting materials such as protected D-serine derivatives enable the formation of trans-(3S)-amino-piperidines with high stereoselectivity.

  • Chiral Starting Materials and Stereoselective Hydrogenation:
    The use of chiral auxiliaries or chiral pool synthesis, such as starting from D-serine or other amino acids, allows for the stereocontrolled synthesis of the piperidine ring. Stereoselective hydrogenation of allylamines or related intermediates can then furnish the (3S,4S) configuration.

Introduction of the Hydroxyl Group at Position 4

The hydroxyl group at the 4-position can be introduced via oxidation or hydroxylation of suitable precursors:

  • Direct Hydroxylation:
    Selective hydroxylation of the piperidine ring can be achieved using oxidizing agents such as osmium tetroxide or via radical-mediated hydroxylation under controlled conditions.

  • Reduction of Piperidin-4-one Derivatives:
    A more common route involves the reduction of piperidin-4-one intermediates, which are prepared via oxidation of the corresponding alcohols or via cyclization of suitable keto precursors.

Introduction of the (2-Methoxyethyl)amino Side Chain

The key functionalization involves attaching the (2-methoxyethyl)amino group at the 3-position:

  • Nucleophilic Substitution:
    The amino side chain can be introduced through nucleophilic substitution reactions. Typically, a suitable leaving group (e.g., halogen or tosylate) at the 3-position of a precursor piperidine is displaced by (2-methoxyethyl)amine or its derivatives under basic conditions.

  • Reductive Amination:
    Alternatively, reductive amination of a ketone or aldehyde precursor with 2-methoxyethylamine can furnish the desired amino substituent with stereocontrol, especially if chiral catalysts or auxiliaries are used.

Overall Synthetic Route

Based on the literature, a representative synthetic pathway involves:

Step Description Reagents & Conditions References
1 Synthesis of chiral piperidine core Asymmetric RCM or chiral pool synthesis
2 Functionalization at position 3 Halogenation (e.g., N-bromosuccinimide) ,
3 Introduction of (2-methoxyethyl)amino group Nucleophilic substitution with (2-methoxyethyl)amine
4 Hydroxylation at position 4 Oxidation or hydroxylation
5 Stereochemical refinement Chiral catalysts or auxiliaries ,

Industrial and Large-Scale Synthesis Considerations

For industrial production, process optimization focuses on yield, stereoselectivity, and environmental impact:

  • Flow Chemistry:
    Continuous flow reactors are employed to improve reaction control, reduce reaction times, and enhance stereoselectivity during key steps such as ring closure and functionalization.

  • Catalyst Development:
    Chiral catalysts, such as chiral ruthenium or molybdenum complexes, are used to achieve high stereoselectivity in ring-closing metathesis or hydrogenation steps.

  • Purification:
    Techniques such as chiral chromatography or recrystallization are used to isolate the enantiomerically pure (3S,4S) compound.

Research Outcomes and Data Tables

Reaction Step Reagents Conditions Yield Enantiomeric Excess (ee) References
Stereoselective ring closure Chiral auxiliaries or catalysts 25–50°C, inert atmosphere 70–85% >98%
Nucleophilic substitution at C-3 (2-Methoxyethyl)amine Reflux in polar aprotic solvents 65–80% Not specified
Hydroxylation at C-4 OsO₄ or radical hydroxylation Room temperature 60–75% Not specified

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The methoxyethyl group and the hydroxyl group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: Structural parallels to paroxetine impurities and kinase inhibitors suggest dual applications in CNS disorders and oncology, though empirical validation is needed.
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence, necessitating further experimental studies.
  • Stereochemical Optimization : Comparative studies with enantiomers (e.g., 3R,4R vs. 3S,4S) could refine activity profiles, as seen in kinase-targeted drug development .

Biological Activity

(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol is C10_{10}H15_{15}N1_{1}O2_{2}, with a molecular weight of approximately 183.24 g/mol. The compound features a piperidine ring substituted with a methoxyethylamino group at the third position and a hydroxyl group at the fourth position. The stereochemistry at positions 3 and 4 contributes to its biological activity.

Preliminary studies suggest that (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol may act as a selective serotonin receptor agonist. Its structural similarity to prucalopride, a known agonist for the 5-HT receptor involved in gastrointestinal motility, indicates that it may modulate neurotransmitter release and affect gut function. The binding affinity and efficacy at serotonin receptors are crucial for its pharmacological profile.

Serotonin Receptor Interaction

Research indicates that compounds structurally related to (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol can significantly influence serotonin receptor activity. For example, prucalopride is utilized clinically for treating chronic constipation by enhancing gastrointestinal motility through 5-HT4_4 receptor agonism. The potential for (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol to exhibit similar properties warrants further investigation.

Cytotoxic Effects

In addition to its serotonergic activity, studies involving piperidine derivatives have shown promising results in anti-cancer applications. For instance, compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia. These findings suggest that (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol may possess anti-cancer properties that merit further exploration.

Compound Biological Activity Reference
Prucalopride5-HT receptor agonist
Piperidine derivativesCytotoxic effects against cancer cell lines

Case Studies

  • Serotonin Receptor Agonism : A study indicated that similar piperidine derivatives could enhance gastrointestinal motility via selective serotonin receptor activation. Further investigations into (3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol could clarify its role in this mechanism.
  • Cytotoxicity in Cancer Models : Research on piperidine-based compounds has shown effectiveness in reducing cell viability in hematological cancers. Molecular docking studies suggested potential binding interactions with target proteins involved in cancer proliferation .

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